molecular formula C15H16N4O2 B2753337 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034228-35-6

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2753337
CAS RN: 2034228-35-6
M. Wt: 284.319
InChI Key: LNISNDMUNNXNRV-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as CPPA, is a novel compound that has been synthesized and studied for its potential use in scientific research. CPPA is a pyridazine derivative that has shown promising results in various studies, making it a topic of interest in the field of pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of novel classes of pyridazin-3-one derivatives and their chemical properties has been extensive. For instance, Ibrahim and Behbehani (2014) developed a general route for synthesizing a novel class of pyridazin-3-one derivatives through the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This synthesis pathway highlights the versatility and potential of compounds related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide in generating a wide range of chemical entities with possible applications in material science, chemical sensors, and as intermediates for further pharmaceutical research (Ibrahim & Behbehani, 2014).

Antimicrobial Activities

Another avenue of research is the exploration of antimicrobial activities. A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid, suggesting their potential as novel antimicrobial agents (Hossan et al., 2012).

Molecular Mechanisms and Drug Development

Further research into the molecular mechanisms and potential drug development applications has been conducted. For instance, the discovery of dihydropyridazinone cardiotonics and their positive inotropic activity in animal models showcases the potential of pyridazinone derivatives in the development of new therapeutics for cardiovascular diseases. This type of research provides a foundation for the development of novel drugs with improved efficacy and safety profiles (Robertson et al., 1986).

Pharmacological Applications

The exploration of pharmacological applications of compounds like N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is also noteworthy. Studies on compounds such as GSK189254, a novel histamine H3 receptor antagonist, demonstrate the potential of related pyridazinone derivatives in treating cognitive disorders, including Alzheimer's disease. These findings indicate the broad therapeutic potential of such compounds in neurology and psychiatry (Medhurst et al., 2007).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(10-19-15(21)2-1-5-18-19)17-8-11-6-13(9-16-7-11)12-3-4-12/h1-2,5-7,9,12H,3-4,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNISNDMUNNXNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

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